Cas no 887775-83-9 (Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)-)

Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)- structure
887775-83-9 structure
Product name:Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)-
CAS No:887775-83-9
MF:C15H17NO5
MW:291.29918
CID:720367
PubChem ID:57751243

Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)-
    • APBDROVGLRLEDJ-VIFPVBQESA-N
    • 887775-83-9
    • (S)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate
    • Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-
    • Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethyl ester, (2S)-
    • SCHEMBL13764941
    • Propanoicacid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethylester,(2S)-
    • Inchi: InChI=1S/C15H17NO5/c1-9(14(19)20-15(2,3)4)21-16-12(17)10-7-5-6-8-11(10)13(16)18/h5-9H,1-4H3/t9-/m0/s1
    • InChI Key: APBDROVGLRLEDJ-VIFPVBQESA-N
    • SMILES: C[C@@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 291.11067264g/mol
  • Monoisotopic Mass: 291.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 396.1°C at 760 mmHg
  • Flash Point: 193.3°C
  • Refractive Index: 1.558
  • PSA: 72.91000
  • LogP: 1.88230

Propanoicacid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 1,1-dimethylethylester, (2S)- Related Literature

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